molecular formula C28H27Cl2N3O4 B12377118 2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid

Cat. No.: B12377118
M. Wt: 540.4 g/mol
InChI Key: SSOFDNCUHHHDAD-KLJDGLGGSA-N
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Description

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperidine ring, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid typically involves multiple steps, including the formation of the benzimidazole core, the piperidine ring, and the attachment of the dichlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid: shares structural similarities with other benzimidazole derivatives and piperidine-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C28H27Cl2N3O4

Molecular Weight

540.4 g/mol

IUPAC Name

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C28H27Cl2N3O4/c29-20-11-19(12-21(30)14-20)25(16-34)37-24-7-4-10-33(27(24)17-5-2-1-3-6-17)15-26-31-22-9-8-18(28(35)36)13-23(22)32-26/h1-3,5-6,8-9,11-14,24-25,27,34H,4,7,10,15-16H2,(H,31,32)(H,35,36)/t24-,25-,27-/m0/s1

InChI Key

SSOFDNCUHHHDAD-KLJDGLGGSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](N(C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4)O[C@@H](CO)C5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1CC(C(N(C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4)OC(CO)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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